2-Nonenoic acid, 2-butyl-
Overview
Description
2-Nonenoic acid, 2-butyl- is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing nine carbon atoms and a carboxylic acid functional group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonenoic acid, 2-butyl- can be synthesized through the hydroformylation of 1-octene followed by oxidation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene using a rhodium catalyst under high pressure and temperature. The resulting aldehyde is then oxidized to form the carboxylic acid.
Industrial Production Methods: In industrial settings, 2-Nonenoic acid, 2-butyl- is produced through the catalytic oxidation of 2-butyl-1-octene. This process typically involves the use of oxygen or air as the oxidizing agent in the presence of a metal catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: 2-Nonenoic acid, 2-butyl- can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes and ketones.
Reduction: This compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Halides and esters.
Scientific Research Applications
2-Nonenoic acid, 2-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of lubricants, plasticizers, and surfactants due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Nonenoic acid, 2-butyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
2-Nonenoic acid: The parent compound without the butyl substitution.
2-Decenoic acid: A similar medium-chain fatty acid with a ten-carbon aliphatic tail.
2-Octenoic acid: A related compound with an eight-carbon aliphatic tail.
Uniqueness: 2-Nonenoic acid, 2-butyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and stability, making it more suitable for specific industrial and research applications compared to its analogs.
Properties
IUPAC Name |
(E)-2-butylnon-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-8-9-11-12(13(14)15)10-6-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTVRNXWFCMITL-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C(CCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C(\CCCC)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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